苄基(4-甲基哌啶-4-基)氨基甲酸酯

描述

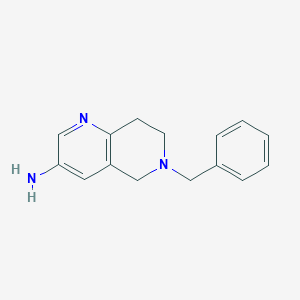

“Benzyl (4-methylpiperidin-4-yl)carbamate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is also known by its IUPAC name, benzyl methyl (piperidin-4-yl)carbamate .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . This process is efficient and uses easily available commercial raw materials. The reaction times are short and the yields are high, making this process viable for large-scale manufacturing .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Carbamates, such as “Benzyl (4-methylpiperidin-4-yl)carbamate”, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis

“Benzyl (4-methylpiperidin-4-yl)carbamate” is a solid or semi-solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用

1. 放射性标记用于神经影像学已合成苄基(4-甲基哌啶-4-基)氨基甲酸酯衍生物,用于神经影像学应用。例如,从作为苄基氨基甲酸酯保护的前体合成的1-[11C]甲基哌啶-4-基丙酸酯([11C]PMP),作为乙酰胆碱酯酶的体内底物。可用于使用正电子发射断层扫描技术在人类大脑中对乙酰胆碱酯酶进行临床研究(Snyder et al., 1998)。

2. 镇定胆碱酶的抑制对苄基氨基甲酸酯衍生物的研究表明它们作为丁酰胆碱酶(BChE)的选择性抑制剂的潜力。例如,某些苄基氨基甲酸酯显示出比临康胆碱酯更高的BChE抑制活性,这是一种临床使用的药物。对这些化合物与BChE和乙酰胆碱酶(AChE)的结合方式进行了研究,表明在治疗与胆碱酶活性相关的疾病中具有很好的应用前景(Magar et al., 2021)。

3. 抗肿瘤活性已研究苄基氨基甲酸酯衍生物的抗肿瘤性质。例如,甲基[5-(2-噻吩基甲酰)-1H-苯并咪唑-2-基]氨基甲酸酯对各种白血病和癌症表现出活性,突显其作为癌症治疗药物的潜力(Atassi & Tagnon, 1975)。

4. 振动和电子性质分析对苄基氨基甲酸酯衍生物的研究,如苄基(亚胺(1H-吡唑-1-基)甲基)氨基甲酸酯(BPMC),涉及振动和电子性质的实验和理论分析。这项研究有助于理解这些化合物的分子结构和性质(Rao等,2016)。

5. 酶活性研究已合成苄基氨基甲酸酯衍生物并测试其驱虫活性,表明对各种寄生虫有效。这表明它们在开发新的寄生虫感染治疗方法中具有潜在用途(Dubey et al., 1985)。

6. 农业应用已研究某些苄基氨基甲酸酯化合物在农业中的潜力,例如在杀菌剂的持续释放中的应用。这项研究探讨了它们在改善农业实践和减少环境影响中的作用(Campos et al., 2015)。

7. 结构分析和合成已合成和结构分析苄基氨基甲酸酯衍生物,以了解它们的性质和潜在应用。例如,对某些氨基甲酸酯的晶体结构分析提供了对它们的化学行为和活性的见解(Fraser & Whenham, 1978)。

安全和危害

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . This synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .

属性

IUPAC Name |

benzyl N-(4-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSAOOGSGZQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-methylpiperidin-4-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。